molecular formula C8H9BrFNO2S B1375555 4-bromo-N-ethyl-3-fluorobenzenesulfonamide CAS No. 1055995-79-3

4-bromo-N-ethyl-3-fluorobenzenesulfonamide

Cat. No. B1375555
M. Wt: 282.13 g/mol
InChI Key: JYKKBSXJXOBDNG-UHFFFAOYSA-N
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Patent
US07723332B2

Procedure details

According to general procedure A, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and ethylamine (5 mL, 10.0 mmol, 2.0 M in THF) were stirred together for 16 hours. 4-bromo-N-ethyl-3-fluorobenzenesulfonamide (0.38 g, 92%) was provided after purification. HRMS: calcd for C8H9BrFNO2S, 280.95214; found (EI, M+.), 280.951. HPLC purity 100.0% at210-370 nm, 9.6 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].[CH2:13]([NH2:15])[CH3:14]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:15][CH2:13][CH3:14])(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N

Conditions

Stirring
Type
CUSTOM
Details
were stirred together for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)NCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.